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molecular formula C10H15NO2 B1607368 alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol CAS No. 4397-15-3

alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol

Cat. No. B1607368
M. Wt: 181.23 g/mol
InChI Key: LHUDRSNXNPORPA-UHFFFAOYSA-N
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Patent
US04803200

Procedure details

A mixture of styrene oxide (2.40 g, 0.020 mole) and ethanolamine (1.22 g, 0.020 mole) was heated at 125° C. in an oil bath for 2 hr. An NMR analysis showed no styrene oxide remaining. On standing at ambient temperature for 16 hrs, partial solidification occurred. The material was triturated with ethyl acetate, giving a white solid which was collected by filtration and washed with isopropyl ether. A small amount of second crop was obtained from the filtrate for a total of 0.82 g (23%). Recrystallization from ethyl acetate-isopropyl ether gave 0.69 g of a white solid, m.p. 96°-98° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([CH2:12][NH2:13])[OH:11]>>[OH:11][CH2:10][CH2:12][NH:13][CH2:1][CH:2]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:9]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Name
Quantity
1.22 g
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The material was triturated with ethyl acetate
CUSTOM
Type
CUSTOM
Details
giving a white solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
A small amount of second crop was obtained from the filtrate for a total of 0.82 g (23%)
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate-isopropyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCNCC(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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